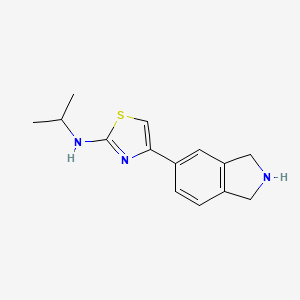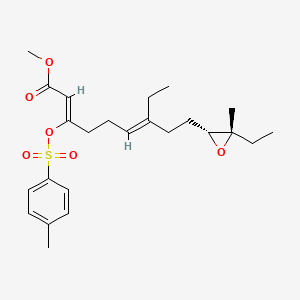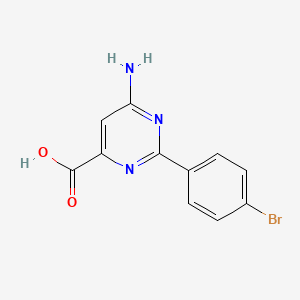
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated acids (e.g., DCl) in the reaction mixture to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions or the use of deuterated feedstocks. The choice of method depends on the desired level of deuteration and the specific requirements of the compound being synthesized.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum deuteride (LiAlD4) can convert the compound into deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum deuteride (LiAlD4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions include deuterated carboxylic acids, deuterated alcohols, and substituted deuterated compounds.
Aplicaciones Científicas De Investigación
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals by enhancing metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid involves the incorporation of deuterium atoms, which can alter the compound’s chemical and physical properties. Deuterium substitution can affect reaction rates, metabolic pathways, and the stability of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)propionic acid
- 2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)butyric acid
Uniqueness
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research. The presence of multiple deuterium atoms can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(2,2,3,4,4,5,5,6,6-nonadeuteriopiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)/i1D2,2D2,3D2,4D2,5D2,6D |
Clave InChI |
WKXRHAACRPUBIC-KAFHOZLVSA-N |
SMILES isomérico |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])C([2H])([2H])C(=O)O)([2H])[2H])[2H] |
SMILES canónico |
C1CC(CNC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)





![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13854744.png)


